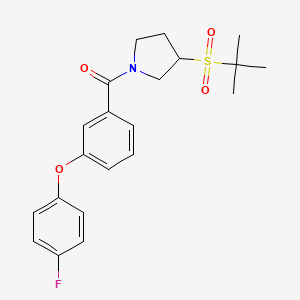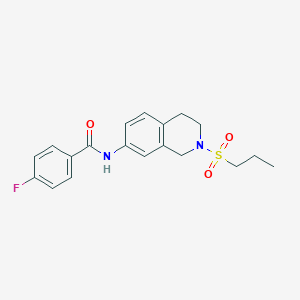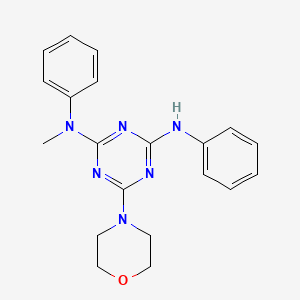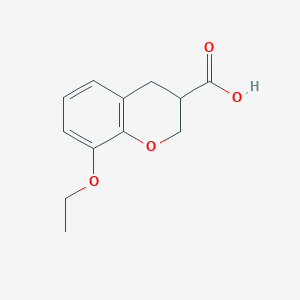
2-((2-(2-Ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of isoquinoline, which is a heterocyclic aromatic organic compound. It has a structure similar to quinoline, but the nitrogen atom is in a different position. Isoquinoline and its derivatives are used in many applications, including as building blocks in the synthesis of more complex aromatic compounds .
Molecular Structure Analysis
The molecular structure of similar compounds involves a isoquinoline core with various functional groups attached. In this case, it appears to have an ethoxyethyl group and an acetamide group attached to the isoquinoline core .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Aplicaciones Científicas De Investigación
Neurotoxicity Studies
Research on brominated flame retardants and their hydroxylated derivatives provides insights into neurotoxic effects and mechanisms relevant to nervous system development and function. Studies have shown that these compounds can induce behavioral changes, structural and functional brain alterations, and affect synaptic plasticity. Such research underscores the importance of understanding the neurotoxic potential of related compounds, including isoquinoline derivatives, in the context of environmental health and safety (Dingemans et al., 2011).
Antioxidant Efficacy
The exploration of ethoxyquin and its analogues for antioxidant properties in fish meal protection reveals the significance of chemical structure in determining antioxidant efficacy. This research highlights the potential for chemical analogues, including those related to isoquinoline compounds, to serve as effective antioxidants in various applications, suggesting an area of application for 2-((2-(2-Ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide in protecting valuable nutrients or materials from oxidative damage (de Koning, 2002).
Antioxidant Capacity Assays
Understanding the chemical principles behind antioxidant capacity assays is crucial for evaluating the antioxidant potential of compounds. This knowledge can be applied to assess the antioxidant capacity of this compound, utilizing assays such as ORAC, TEAC, and FRAP, which measure the capacity of antioxidants to donate hydrogen or electrons in neutralizing free radicals (Huang et al., 2005).
Environmental and Biological Implications
The study of acetaminophen as a micropollutant and its transformation into toxic intermediates in various environments underscores the importance of understanding the environmental and biological implications of chemical compounds. Research into the degradation pathways, toxic intermediates, and removal technologies for acetaminophen provides a framework for studying similar compounds, including this compound, in terms of environmental persistence, toxicity, and remediation strategies (Vo et al., 2019).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-2-20-9-8-17-7-6-11-12(15(17)19)4-3-5-13(11)21-10-14(16)18/h3-7H,2,8-10H2,1H3,(H2,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNHBWQXJLLTRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-N-(3-methyl-3-azabicyclo[3.1.0]hexan-6-yl)furan-2-carboxamide](/img/structure/B2394353.png)







![Methyl 6-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2394366.png)


![1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydropyridine-2-carboxylic acid](/img/structure/B2394372.png)
![2-[1-(1H-Imidazol-5-ylsulfonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2394373.png)
